Ro 25-6981 is a synthetic compound classified as an N-methyl-D-aspartate (NMDA) receptor antagonist [, ]. It exhibits high selectivity for NMDA receptors containing the NR2B subunit [, , ]. Due to its selectivity, Ro 25-6981 is a valuable tool in scientific research for investigating the role of NR2B-containing NMDA receptors in various physiological and pathological processes [, ].
Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate receptors, specifically targeting those containing the GluN2B subunit. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in various neurological disorders. The maleate salt form enhances its stability and solubility, making it suitable for laboratory research.
Ro 25-6981 maleate was first synthesized and characterized in the late 1990s. It is commonly available from chemical suppliers such as Tocris Bioscience, Sigma-Aldrich, and MedChemExpress, where it is provided for research purposes. The compound's chemical formula is with a molecular weight of 455.55 g/mol .
Ro 25-6981 maleate is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. Its selectivity for the GluN2B subunit distinguishes it from other NMDA receptor antagonists, making it a valuable tool in neuroscience research.
The synthesis of Ro 25-6981 maleate involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The detailed synthetic route often employs techniques such as:
Technical details regarding the specific reagents and conditions used in synthesis are often proprietary or vary between laboratories .
The molecular structure of Ro 25-6981 maleate can be represented by its chemical formula . The compound features a complex arrangement that includes:
The InChI Key for Ro 25-6981 maleate is FYJZEHCQSUBZDY-SEELMCCHSA-N, which provides a unique identifier for its structure in chemical databases . The compound exhibits stereochemistry that is critical for its biological activity.
Ro 25-6981 maleate primarily interacts with NMDA receptors through competitive binding, inhibiting receptor activation by glutamate. This mechanism involves:
Technical details of these interactions are often explored through radiolabeled binding assays and electrophysiological studies.
The mechanism of action of Ro 25-6981 maleate involves blocking the ion channel of NMDA receptors that contain the GluN2B subunit. This blockade prevents calcium influx into neurons, which is crucial for excitotoxicity associated with various neurological conditions.
Data from studies indicate that Ro 25-6981 protects neurons from glutamate-induced toxicity, demonstrating its potential neuroprotective effects . Additionally, it has been shown to modulate synaptic plasticity processes such as long-term potentiation.
Ro 25-6981 maleate appears as a white to off-white solid. It is soluble in dimethyl sulfoxide and has limited solubility in water, which must be considered when preparing solutions for experiments .
Key chemical properties include:
Relevant analyses such as HPLC (High Performance Liquid Chromatography) are used to assess purity levels, which are typically ≥98% .
Ro 25-6981 maleate is primarily utilized in neuroscience research to investigate:
Ro 25-6981 maleate is a potent and selective antagonist of NMDA receptors containing the GluN2B (formerly NR2B) subunit. Its binding affinity for GluN2B-containing receptors is exceptionally high, with an IC₅₀ value of 9 nM for recombinant GluN1C/GluN2B receptors, compared to 52 μM for GluN1C/GluN2A receptors—demonstrating >5,000-fold selectivity. This specificity arises from its unique interaction with the N-terminal domain (NTD) of the GluN2B subunit, which differs significantly from other NMDA receptor subunits [1] [3] [6]. Ligand-binding assays using ¹²⁵I-MK-801 confirm this selectivity, showing 70% maximal inhibition (Iₘₐₓ) at GluN2B-containing receptors in neonatal rat brains [3].
Table 1: Subunit Selectivity Profile of Ro 25-6981
Receptor Subunit Combination | IC₅₀ Value | Selectivity Ratio |
---|---|---|
GluN1C/GluN2B | 9 nM | 1 (Reference) |
GluN1C/GluN2A | 52 μM | >5,000-fold |
GluN1C/GluN2C | >100 μM | Negligible inhibition |
Ro 25-6981 exhibits use-dependent antagonism, meaning its inhibitory effects intensify with repeated receptor activation. This property arises from preferential binding to the open-channel state of GluN2B-containing NMDA receptors. Electrophysiological studies in Xenopus oocytes reveal that the compound’s blocking efficacy increases during prolonged glutamate exposure, making it particularly effective in pathologically hyperexcitable states (e.g., ischemia or epilepsy) [3] [5]. In cortical neurons, this translates to potent neuroprotection against glutamate toxicity (IC₅₀ = 0.4 μM) and oxygen-glucose deprivation (IC₅₀ = 0.04 μM) [3].
The stark contrast in Ro 25-6981’s efficacy at GluN2B- versus GluN2A-containing receptors is rooted in structural divergence of their NTDs. While GluN2A and GluN2B share 55% sequence homology, key residues in the GluN2B NTD (e.g., Phe114, Glu201) form a unique binding pocket for Ro 25-6981. Mutagenesis studies show that swapping NTD regions between GluN2A and GluN2B abolishes antagonism, confirming this domain’s critical role [2] [6]. Consequently, Ro 25-6981 inhibits NMDA-evoked currents only in neurons expressing GluN2B subunits, leaving GluN2A-mediated neurotransmission intact [1] [3].
Table 2: Functional Consequences of Subunit Selectivity
Biological Context | GluN2B-Mediated Effect | GluN2A Independence |
---|---|---|
Neuroprotection (in vitro) | IC₅₀ = 0.04 μM (oxygen-glucose deprivation) | No effect at ≤100 μM |
Seizure suppression (in vivo) | Effective in P12 rats; blocks tonic seizures | Ineffective in P25 rats |
Cortical excitability | Reduces evoked potentials in immature cortex | Minimal impact in mature cortex |
Ro 25-6981 binds to a bifurcated pocket within the GluN2B NTD, stabilized by hydrophobic interactions and hydrogen bonding. Key residues include:
Ro 25-6981’s activity is modulated by endogenous NMDA receptor co-agonists:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7